molecular formula C12H17ClN2O2 B3335509 1-(3-Methoxybenzyl)-2-piperazinone hydrochloride CAS No. 1255718-23-0

1-(3-Methoxybenzyl)-2-piperazinone hydrochloride

Cat. No.: B3335509
CAS No.: 1255718-23-0
M. Wt: 256.73
InChI Key: DNUCPVSBIUAPDZ-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-2-piperazinone hydrochloride is a chemical compound with the molecular formula C12H18N2OHCl It is primarily used in research settings and is known for its unique structure, which includes a piperazinone ring substituted with a 3-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxybenzyl)-2-piperazinone hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with piperazinone under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxybenzyl)-2-piperazinone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxybenzyl)-2-piperazinone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-2-piperazinone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(3-Methoxybenzyl)piperazine hydrochloride
  • 1-(4-Methoxybenzyl)-2-piperazinone hydrochloride
  • 1-(3-Methoxyphenyl)-2-piperazinone hydrochloride

Comparison: 1-(3-Methoxybenzyl)-2-piperazinone hydrochloride is unique due to its specific substitution pattern on the piperazinone ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]piperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-3-10(7-11)9-14-6-5-13-8-12(14)15;/h2-4,7,13H,5-6,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUCPVSBIUAPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCNCC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255718-23-0
Record name 2-Piperazinone, 1-[(3-methoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255718-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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